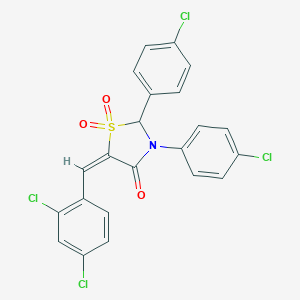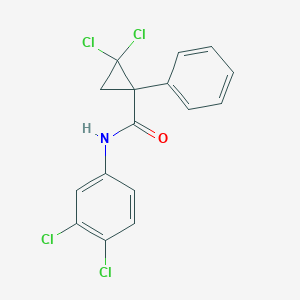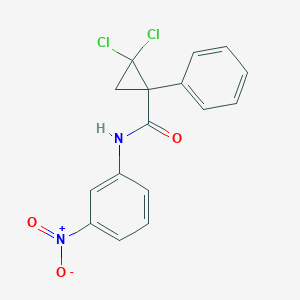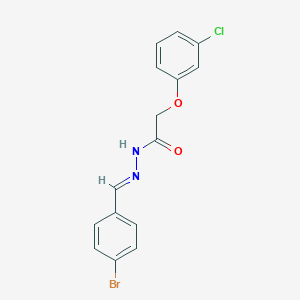
(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is a synthetic organic compound that belongs to the thiazolidinone class These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide typically involves the condensation of appropriate chlorophenyl and dichlorobenzylidene precursors with a thiazolidinone core. Common reagents used in the synthesis include:
- 4-chlorobenzaldehyde
- 2,4-dichlorobenzaldehyde
- Thiosemicarbazide
- Acetic acid or other suitable catalysts
The reaction is usually carried out under reflux conditions, with the temperature maintained around 80-100°C for several hours to ensure complete condensation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide can undergo various chemical reactions, including:
- Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can lead to the formation of thiazolidinone derivatives with different substituents.
- Substitution: Halogen atoms in the chlorophenyl and dichlorobenzylidene groups can be substituted with other functional groups.
- Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
- Reducing agents: Sodium borohydride, lithium aluminum hydride
- Substitution reagents: Nucleophiles such as amines, thiols, or alcohols
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with sodium borohydride can produce thiazolidinone derivatives with reduced functional groups.
Wissenschaftliche Forschungsanwendungen
- Chemistry: As a building block for the synthesis of more complex molecules.
- Biology: As a probe to study biological processes and interactions.
- Medicine: Potential therapeutic agent for treating infections, inflammation, and cancer.
- Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide involves interactions with specific molecular targets and pathways. These may include:
- Enzyme inhibition: The compound may inhibit key enzymes involved in disease processes.
- Receptor binding: It may bind to specific receptors, modulating their activity.
- Signal transduction: The compound may interfere with cellular signaling pathways, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 2,3-Bis(4-chlorophenyl)-1,3-thiazolidin-4-one
- 5-(2,4-Dichlorobenzylidene)-1,3-thiazolidin-4-one
- 2,3-Bis(4-chlorophenyl)-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one
Uniqueness: (5E)-2,3-bis(4-chlorophenyl)-5-(2,4-dichlorobenzylidene)-1,3-thiazolidin-4-one 1,1-dioxide is unique due to the presence of both chlorophenyl and dichlorobenzylidene groups, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Eigenschaften
Molekularformel |
C22H13Cl4NO3S |
|---|---|
Molekulargewicht |
513.2g/mol |
IUPAC-Name |
(5E)-2,3-bis(4-chlorophenyl)-5-[(2,4-dichlorophenyl)methylidene]-1,1-dioxo-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H13Cl4NO3S/c23-15-4-1-13(2-5-15)22-27(18-9-7-16(24)8-10-18)21(28)20(31(22,29)30)11-14-3-6-17(25)12-19(14)26/h1-12,22H/b20-11+ |
InChI-Schlüssel |
CCKACVOFYKBAAV-RGVLZGJSSA-N |
SMILES |
C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
Isomerische SMILES |
C1=CC(=CC=C1C2N(C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
Kanonische SMILES |
C1=CC(=CC=C1C2N(C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)S2(=O)=O)C4=CC=C(C=C4)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Nonyl 2-{4-[(nonyloxy)carbonyl]phenyl}-1,3-dioxo-5-isoindolinecarboxylate](/img/structure/B390807.png)
![N-(1-[(benzylsulfanyl)methyl]-2-{2-[4-(diethylamino)benzylidene]hydrazino}-2-oxoethyl)-3,5-bisnitrobenzamide](/img/structure/B390808.png)
![N-{4-[(benzylamino)carbonyl]phenyl}-3-nitrobenzamide](/img/structure/B390811.png)
![2-chloro-N-[1-{[2-(3,5-dibromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390812.png)
![N-{1-({2-[(5-bromo-2-furyl)methylene]hydrazino}carbonyl)-2-[4-(diethylamino)phenyl]vinyl}benzamide](/img/structure/B390813.png)
![N-[1-{[2-(5-bromo-2-methoxybenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]-2-chlorobenzamide](/img/structure/B390816.png)
![4-{[(4-Methoxyphenyl)imino]methyl}phenyl 2-chlorobenzoate](/img/structure/B390818.png)

![2-chloro-N-[1-({2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]hydrazino}carbonyl)-2-phenylvinyl]benzamide](/img/structure/B390824.png)
![N'-{1-[4-(dimethylamino)phenyl]ethylidene}-2-{2-nitrophenoxy}acetohydrazide](/img/structure/B390825.png)
![N-[1-{[2-(4-tert-butylbenzylidene)hydrazino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B390828.png)

![2-[(Z)-(2-nitrophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B390833.png)

